molecular formula C14H16N4O2 B2511649 (5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone CAS No. 2034455-75-7

(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone

Cat. No.: B2511649
CAS No.: 2034455-75-7
M. Wt: 272.308
InChI Key: DGRRACDZKUMWQY-UHFFFAOYSA-N
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Description

(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring the pyrazolo[1,5-a]pyrazine core, as present in this molecule, are of significant interest in medicinal chemistry and chemical biology research. Scientific literature indicates that this structural class is frequently explored for its potential as a kinase inhibitor scaffold . Specifically, derivatives of pyrazolo[1,5-a]pyrazines have been investigated as potent and selective inhibitors of biological targets such as the mammalian target of rapamycin (mTOR), a key protein kinase in cell growth and proliferation pathways . The integration of the 5-methylisoxazole moiety is a common strategy in drug discovery to fine-tune properties like potency and selectivity, as isoxazole rings are privileged structures in inhibitor design . Researchers may find this compound valuable for probing intracellular signaling pathways , investigating mechanisms of diseases characterized by deregulated kinase activity , and as a building block in the synthesis of more complex molecules for biological evaluation. Its structure suggests potential for use in hit-to-lead optimization campaigns. Further experimental characterization is recommended to fully elucidate its specific biological activity profile and mechanism of action.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-9-7-12(16-20-9)14(19)17-5-6-18-13(8-17)10-3-2-4-11(10)15-18/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRRACDZKUMWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN3C(=C4CCCC4=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone , hereafter referred to as Compound A , is a complex heterocyclic molecule belonging to the pyrazolo family. Its unique structure combines isoxazole and pyrazolo moieties, which are known for a variety of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of Compound A based on recent research findings.

Chemical Structure and Properties

Compound A has the following molecular formula and weight:

  • Molecular Formula : C₁₃H₁₄N₄O
  • Molecular Weight : 246.28 g/mol

The structural representation of Compound A highlights its intricate arrangement of nitrogen and carbon atoms that contribute to its biological interactions.

Synthesis

The synthesis of Compound A typically involves multi-step reactions using specific precursors. Key reagents include sodium acetate and ethanol under controlled temperatures to optimize yield. Characterization techniques such as NMR and mass spectrometry are employed to confirm the molecular structure.

Anticancer Activity

Recent studies have indicated that pyrazolo compounds exhibit significant anticancer properties. For instance, derivatives similar to Compound A have shown broad-spectrum anticancer activity with growth inhibition percentages reaching up to 43.9% across various cancer cell lines .

Table 1: Anticancer Activity of Pyrazolo Compounds

CompoundCell Line TestedGrowth Inhibition (%)IC₅₀ (µM)
Compound AVarious43.9TBD
Pyrazolo Derivative 6sRFX 393Moderate11.70
Pyrazolo Derivative 6tRFX 393Moderate19.92

The mechanism through which Compound A exerts its biological effects is believed to involve interaction with specific enzymes or receptors. For example, similar pyrazolo compounds have been identified as dual inhibitors of CDK2/TRKA, crucial for cancer cell proliferation and survival .

Case Studies

A notable case study involved the evaluation of various pyrazolo derivatives against renal carcinoma cell lines (RFX 393). The results demonstrated that these compounds not only inhibited cell growth but also induced cell cycle arrest in the G0–G1 phase, suggesting their potential as therapeutic agents in oncology .

Table 2: Cell Cycle Arrest Induced by Pyrazolo Compounds

TreatmentG0–G1 Phase (%)S Phase (%)G2/M Phase (%)
Control57.0829.3313.59
Compound 6s84.3611.494.15
Compound 6t78.0115.266.73

Other Biological Activities

Beyond anticancer effects, compounds similar to A have been noted for their anti-inflammatory and antimicrobial activities. For instance, certain derivatives have shown effectiveness against bacterial strains and inflammatory pathways .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. The compound can potentially inhibit thymidine phosphorylase, an enzyme linked to tumor growth and metastasis. This inhibition may suppress tumor proliferation, making it a candidate for cancer therapy .

Central Nervous System Disorders

The compound's structural characteristics suggest potential applications in treating central nervous system disorders such as schizophrenia, depression, and Parkinson’s disease. Pyrazolo compounds have been shown to interact with neurokinin receptors, which are implicated in various neurological conditions .

Anti-inflammatory Properties

Studies have indicated that pyrazolo derivatives can inhibit bronchial inflammation. This property could be beneficial in developing treatments for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Enzyme Inhibition

The compound may serve as a selective inhibitor for enzymes involved in critical biological pathways. For instance, compounds with similar structures have been developed as enzyme inhibitors that can modulate biochemical processes relevant to disease states .

Case Studies

Study Findings Implications
Chui et al. (2020)Developed several derivatives of pyrazolo compounds with varying inhibitory activity against thymidine phosphorylaseSupports the potential use of these compounds in cancer therapy
Bera et al. (2021)Investigated antiangiogenic properties of 2-thioxo-pyrazolo derivativesHighlights the role of these compounds in inhibiting tumor-associated blood vessel formation
Research on CNS DisordersExplored the effects of pyrazolo derivatives on neurokinin receptorsSuggests therapeutic avenues for treating psychiatric disorders

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ primarily in substituents on the isoxazole ring and modifications to the fused bicyclic system. Below is a detailed comparison based on molecular features, physicochemical properties, and inferred bioactivity:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Inferred Properties
(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone C₁₆H₁₈N₄O₂ 298.34 5-methylisoxazole, cyclopenta-pyrazolo-pyrazine Moderate lipophilicity; potential for CNS penetration due to fused bicyclic core
(5-cyclopropylisoxazol-3-yl) analog C₁₆H₁₈N₄O₂ 298.34 5-cyclopropylisoxazole Increased steric bulk; possible enhanced metabolic stability via cyclopropyl group
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl) analog C₂₁H₁₈ClN₅O₂ 407.85 2-chlorophenyl, pyrido[3,4-e]pyrimidin Higher molecular weight; chlorophenyl may enhance target affinity but reduce solubility
MK85 (pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative) C₁₈H₁₆F₆N₄O 434.34 3,5-bis(trifluoromethyl)phenyl, hexahydro-pyridine High lipophilicity (CF₃ groups); likely optimized for enzyme inhibition

Key Observations:

The 2-chlorophenyl substitution in the pyrido-pyrimidin analog () may enhance binding to aromatic-rich binding pockets (e.g., kinase ATP sites) but could increase toxicity risks due to halogenated groups .

Fused Ring Systems :

  • The cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core in the target compound offers conformational rigidity, favoring selective interactions. In contrast, the pyrido[3,4-e]pyrimidin system () introduces additional nitrogen atoms, which may alter hydrogen-bonding patterns .

Physicochemical Properties :

  • The bis(trifluoromethyl)phenyl group in MK85 () significantly increases lipophilicity, likely improving membrane permeability but reducing aqueous solubility .
  • The target compound’s lower molecular weight (298.34 vs. 407.85 in ) suggests better bioavailability and compliance with Lipinski’s rules for drug-likeness .

Synthetic Accessibility :

  • The target compound and its cyclopropyl analog () share a common synthetic pathway involving coupling of isoxazole derivatives with preformed bicyclic amines, as inferred from methods in and –7. Modifications like chlorophenyl or CF₃ groups () require additional steps, increasing synthetic complexity .

Q & A

Q. Basic: What are the established synthetic routes for this compound, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step protocols, including:

  • Step 1: Formation of the pyrazolo[1,5-a]pyrazine core via cyclocondensation reactions, often using hydrazine derivatives and ketones under reflux conditions.
  • Step 2: Functionalization of the isoxazole moiety through nucleophilic substitution or [3+2] cycloaddition reactions.
  • Step 3: Final coupling via amidation or ketone formation, optimized using polar aprotic solvents (e.g., DMF) and coupling agents like EDCI/HOBt.
    Intermediates are validated using HPLC for purity and 1H/13C NMR for structural confirmation .

Q. Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, with emphasis on distinguishing diastereotopic protons in the cyclopenta-pyrazine system.
  • X-ray crystallography : Resolves stereochemical ambiguities in the fused bicyclic system and confirms bond angles/planarity of heterocycles.
  • High-resolution mass spectrometry (HRMS) : Verifies molecular formula accuracy, particularly for heavy-atom-containing intermediates .

Q. Advanced: How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

Answer:

  • Validation strategy : Cross-check docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Adjust computational parameters : Include solvation effects (e.g., implicit solvent models) and conformational flexibility of the ligand’s isoxazole ring.
  • Mutagenesis studies : Target residues identified in docking to experimentally validate binding pockets .

Q. Advanced: What strategies optimize reaction yields in complex multi-step syntheses?

Answer:

  • Microwave-assisted synthesis : Reduces reaction time for steps like cyclocondensation (e.g., 80°C, 30 min vs. 12 hrs thermal) .
  • Solvent screening : Test mixtures like CH₃CN/H₂O for improved solubility of polar intermediates.
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with yields monitored via LC-MS .

Q. Basic: What biological screening approaches are recommended for initial activity assessment?

Answer:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates (e.g., ATPase assays).
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ calculation).
  • Positive controls : Compare with known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Q. Advanced: How to address discrepancies in solubility data across experimental conditions?

Answer:

  • Standardized protocols : Use equilibrium solubility assays in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C.
  • Dynamic light scattering (DLS) : Detect aggregation phenomena that skew solubility measurements.
  • Co-solvent approaches : Incremental addition of DMSO (<1%) to improve dissolution without altering bioactivity .

Q. Basic: What are key considerations for stability studies under environmental stress?

Answer:

  • Forced degradation : Expose to UV light (ICH Q1B guidelines), 40°C/75% RH (accelerated stability), and acidic/alkaline hydrolysis.
  • Analytical monitoring : Track degradation products via UHPLC-PDA and assign structures using LC-QTOF-MS .
  • Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life .

Q. Advanced: How does stereochemistry influence bioactivity, and how is it confirmed?

Answer:

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IB).
  • Vibrational circular dichroism (VCD) : Assigns absolute configuration of the cyclopenta-pyrazine core.
  • Biological correlation : Test isolated enantiomers in bioassays to link stereochemistry to potency (e.g., 10-fold differences in IC₅₀) .

Q. Basic: What in silico tools predict physicochemical properties relevant to drug discovery?

Answer:

  • LogP/logD prediction : Use Schrödinger QikProp or Molinspiration with atom-type descriptors.
  • Permeability : Apply PAMPA models to estimate intestinal absorption.
  • Validation : Compare with experimental shake-flask logP and Caco-2 permeability data .

Q. Advanced: What mechanistic studies explain unexpected byproduct formation during synthesis?

Answer:

  • Isotopic labeling : Use ¹³C-labeled starting materials to trace byproduct origins via NMR .
  • Intermediate trapping : Quench reactions at short timepoints (e.g., 5 min) and isolate intermediates for HRMS analysis.
  • DFT calculations : Model reaction pathways to identify transition states favoring byproducts (e.g., ΔG‡ differences <2 kcal/mol) .

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